

FAQ: Managing Isopyrazam-Resistant Fungal Isolates

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Isopyrazam

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Q1: What is the resistance risk for isopyrazam in the field? The field resistance risk for **isopyrazam** is currently considered **low to moderate**. A 2025 study on *Rhizoctonia solani* found no natural resistance in the sampled population, and induced resistant mutants showed reduced biological fitness, hindering their competitiveness in the field [1].

Q2: What are the known molecular mechanisms of resistance to isopyrazam? Resistance in *Rhizoctonia solani* has been linked to point mutations in the genes encoding the succinate dehydrogenase (SDH) complex, the target of SDHI fungicides like **isopyrazam** [1]. The identified mutations are:

- **SDHB-H249L**: Leads to a moderate level of resistance [1].
- **SDHC-I78F**: A novel mutation observed in moderately to highly resistant mutants [1].

These mutations reduce the binding affinity of **isopyrazam** to its target site [1].

Q3: Is there cross-resistance between isopyrazam and other fungicides? Studies indicate a **positive cross-resistance relationship** with other SDHI fungicides [1]. However, **no cross-resistance** was observed with fungicides from other chemical groups [1].

Q4: How can the development of resistance be managed? Implementing robust **anti-resistance strategies** is crucial [2] [1]. The core principle is to use fungicides with different modes of action:

- **Rotate or mix isopyrazam** with non-SDHI fungicides [1].
- **Avoid consecutive applications** of SDHI fungicides [2].

Experimental Data & Protocols

The following table summarizes quantitative data from a study on *Rhizoctonia solani*'s response to **isopyrazam** [1].

Parameter	Details
Fungicide Class	Succinate Dehydrogenase Inhibitor (SDHI) [1].
Pathogen Studied	<i>Rhizoctonia solani</i> [1].
Baseline Sensitivity (EC ₅₀)	0.0018 - 0.0336 µg/mL (Average: 0.0101 µg/mL) [1].
Resistance Risk Level	Low to Moderate [1].
Induced Mutants Generated via	Ultraviolet (UV) mutagenesis [1].
Resistance Mutations	SDHB (H249L), SDHC (I78F) [1].
Fitness Cost in Mutants	Reduced mycelial growth, lower biomass, and decreased pathogenicity [1].
Cross-Resistance	Positive cross-resistance with the SDHI thifluzamide. No cross-resistance with prochloraz (DMI), tebuconazole (DMI), carbendazim (MBC), azoxystrobin (QoI), or jinggangmycin [1].

Protocol 1: Assessing Fungal Sensitivity to Isopyrazam

This protocol outlines how to determine the effective concentration that inhibits 50% of mycelial growth (EC₅₀) [1].

- Isolate Collection & Culture:** Collect and isolate the target fungus from infected plant tissues. Maintain pure cultures on appropriate agar media.

- **Prepare Fungicide-Amended Media:** Create a series of agar plates amended with a range of **isopyrazam** concentrations (e.g., 0.001 to 1.0 µg/mL). Include a non-amended control.
- **Inoculate and Incubate:** Transfer mycelial plugs from the edge of an actively growing colony to the center of each plate. Incubate at the optimal temperature for the fungus.
- **Measure Growth:** After a set period, measure the diameter of the fungal colony in each treatment.
- **Calculate EC₅₀:** The EC₅₀ value is the fungicide concentration that results in a 50% reduction in mycelial growth compared to the control. This is typically calculated using probit or logit analysis.

Protocol 2: Inducing and Characterizing Resistant Mutants

This method describes generating mutants in the lab to study resistance [1].

- **Mutagenesis:** Expose a suspension of fungal spores or mycelial fragments to ultraviolet (UV) light. This induces random genetic mutations.
- **Selection:** Plate the mutagenized suspension onto agar media amended with a discriminatory dose of **isopyrazam** (e.g., 10x the EC₅₀ value).
- **Identify Mutants:** Isolate any colonies that grow on the fungicide-amended medium. These are considered putative resistant mutants.
- **Characterize Mutants:**
 - **Resistance Level:** Determine the EC₅₀ values of the mutants as described in Protocol 1.
 - **Fitness Cost:** Compare the mycelial growth rate, sporulation ability, and pathogenicity of the mutants to the original, sensitive (wild-type) strain.
 - **Genetic Analysis:** Sequence the SDH complex genes (SDHB, SDHC, SDHD) in the mutants to identify resistance-conferring mutations.

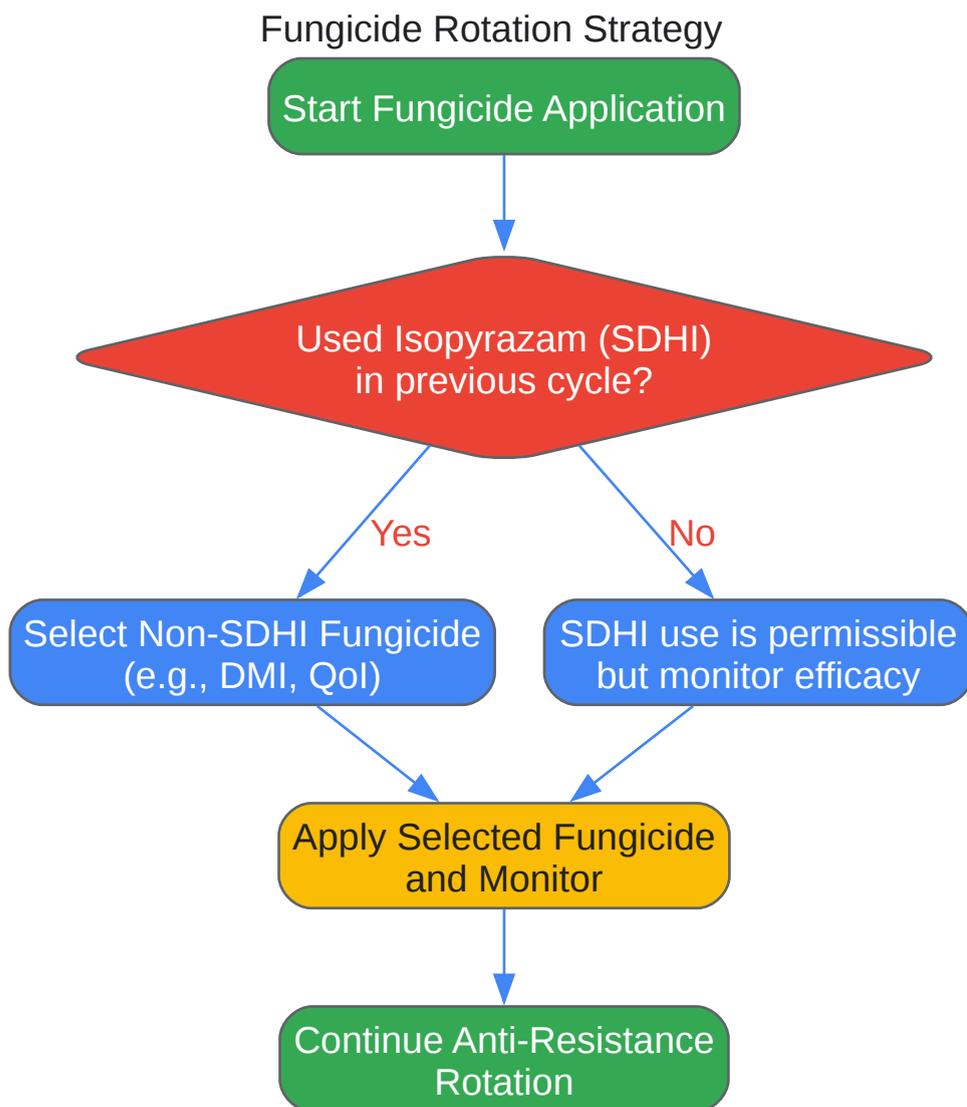
Experimental Workflow Diagram

The following diagram visualizes the key steps for inducing, selecting, and characterizing resistant fungal mutants in the laboratory.

Proactive Resistance Management

Given the confirmed cases of resistance, a proactive management strategy is essential. The core principle is to **rotate fungicides with different modes of action (FRAC codes)** to avoid selecting for resistant

subpopulations [2] [1]. The following chart illustrates a decision pathway for designing an effective fungicide rotation program.



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References

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2. Fungicide Resistance in Powdery Mildew Fungi - PMC [pmc.ncbi.nlm.nih.gov]

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